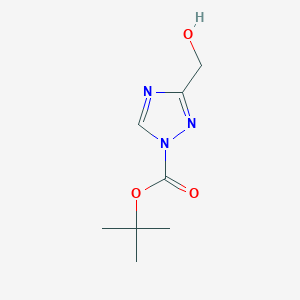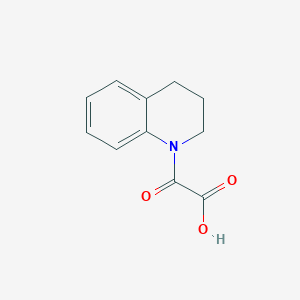![molecular formula C12H7Cl2N3O2S B1327139 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1131992-22-7](/img/structure/B1327139.png)
2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
The compound 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a derivative of the pyrrolo[2,3-d]pyrimidine class, which is known for its potential biological activities. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their synthesis, biological evaluation, and chemical properties, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of related pyrrolo[2,3-d]pyrimidine derivatives involves several steps, including reductive amination, nucleophilic displacement, and ammonolysis. For instance, the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductases was achieved through reductive amination of a corresponding aldehyde with substituted indolines, followed by nucleophilic displacement reactions . Similarly, the synthesis of 4-substituted and 2,4-disubstituted pyrrolo[2,3-d]pyrimidines involved treatment with various reagents, such as (2-acetoxyethoxy)methyl bromide, followed by ammonolysis and other steps to introduce different functional groups . These methods could potentially be adapted for the synthesis of 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by the presence of a pyrrolopyrimidine core, which can be substituted at various positions to yield compounds with different biological activities. The presence of substituents such as chloro, amino, and sulfonyl groups can significantly influence the molecular interactions and stability of these compounds. Molecular modeling, as mentioned in the synthesis of pyrido[2,3-d]pyrimidines, can be used to predict the interaction of these molecules with biological targets .
Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives are diverse and include substitutions, oxidations, and reductions. For example, the desulfurization of a thio derivative with Raney nickel and the oxidation with m-chloroperbenzoic acid are mentioned in the synthesis of antiviral compounds . These reactions are crucial for modifying the chemical structure and, consequently, the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives, such as lipophilicity, are important for their biological activity and cell penetration. Compounds with higher calculated log P values have been correlated with better cell penetration, as seen in the evaluation of dihydrofolate reductase inhibitors . The presence of substituents like chloro and sulfonyl groups can also affect the solubility and stability of these compounds.
Applications De Recherche Scientifique
Medicinal Chemistry
- Application Summary : “2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is a compound that has been studied for its potential use as an inhibitor of PI3K/mTOR, enzymes that play a crucial role in cell proliferation, growth, differentiation, protein synthesis, glucose metabolism, migration, and apoptosis .
- Methods of Application : The compound was synthesized and its enzymatic activities on PI3K and mTOR were studied. In silico docking and cellular activities of various uncommon 2,4,7 trisubstituted pyrido [3,2- d ]pyrimidines were also analyzed .
- Results : Some C-7 substituents were shown to improve the efficiency on kinases compared to the 2,4-di-substituted pyrimidopyrimidine derivatives used as references. Six novel derivatives possess IC 50 values on PI3Kα between 3 and 10 nM. The compounds with the best efficiencies on PI3K and mTOR induced micromolar cytotoxicity on cancer cell lines possessing an overactivated PI3K pathway .
CDK2 Inhibition
- Application Summary : “2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is a compound that has been studied for its potential use as an inhibitor of CDK2, an enzyme that plays a crucial role in cell proliferation and growth .
- Methods of Application : The compound was synthesized and its enzymatic activities on CDK2 were studied. A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds ( 4–13) as well as the thioglycoside derivatives ( 14, 15) were designed .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively). Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .
Agricultural Chemistry
- Application Summary : “2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is an important organic synthesis intermediate, mainly used in the field of pesticides .
- Methods of Application : It can be used as a preparation intermediate for pesticide raw materials, and is used in the synthesis of insecticides and herbicides .
- Results : The preparation method of this compound can be realized through different organic synthesis routes .
Safety And Hazards
Propriétés
IUPAC Name |
7-(benzenesulfonyl)-2,4-dichloropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S/c13-10-9-6-7-17(11(9)16-12(14)15-10)20(18,19)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWRYMWYEXGDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(N=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187739 | |
| Record name | 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1131992-22-7 | |
| Record name | 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131992-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)


![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)
![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)
![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)
![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)
![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)
![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)
![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)
![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)
![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)